molecular formula C31H31N5O4S B2713684 2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 959538-20-6

2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2713684
CAS No.: 959538-20-6
M. Wt: 569.68
InChI Key: IMVWMNXLCXHPCX-UHFFFAOYSA-N
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Description

2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazoquinazoline core, a thioether linkage, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves several key steps:

    Formation of the Imidazoquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the imidazoquinazoline core. This can be achieved through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazoquinazoline intermediate with a thiol compound. This step typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction involving an appropriate amine and the imidazoquinazoline-thioether intermediate. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group.

    Final Acylation: The final step involves the acylation of the amino group with 4-methoxybenzyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Various amines or alkyl halides, N,N’-dicyclohexylcarbodiimide (DCC), triethylamine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or alkyl-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: As a probe to study biological processes involving the imidazoquinazoline core.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazoquinazoline core may mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The thioether and amino groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide
  • 2-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide

Uniqueness

The uniqueness of 2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the isopropyl group may enhance hydrophobic interactions with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O4S/c1-19(2)21-10-12-22(13-11-21)33-28(38)18-41-31-35-25-7-5-4-6-24(25)29-34-26(30(39)36(29)31)16-27(37)32-17-20-8-14-23(40-3)15-9-20/h4-15,19,26H,16-18H2,1-3H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVWMNXLCXHPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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